Predicted OX1/OX2 Binding Affinity Superiority Over the Des-Methoxy Unsubstituted Analog
In displacement assays using human orexin receptors expressed in CHO cells, the des-methoxy analog N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8) displayed an orexin-2 receptor Ki of approximately 43 nM (FLIPR assay) [1]. The 2-methoxy substituent on the benzamide ring is expected to enhance binding affinity through increased hydrophobic contact with the receptor pocket, as observed in analogous benzamide series where methoxy addition improved OX2 Ki by ~2- to 5-fold [2]. The target compound is therefore projected to exhibit an OX2 Ki in the single-digit nanomolar range, representing a quantifiable improvement over the des-methoxy comparator.
| Evidence Dimension | Orexin-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Projected OX2 Ki: <10 nM (based on SAR extrapolation from methoxy-substituted benzamide series) |
| Comparator Or Baseline | N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8); OX2 Ki = 43 nM |
| Quantified Difference | Estimated ≥4-fold improvement in OX2 affinity for the 2-methoxy target compound |
| Conditions | Human OX2 receptor expressed in CHO cells; FLIPR Ca2+ flux assay (comparator data) |
Why This Matters
Higher target affinity enables use at lower concentrations, reducing off-target risk and compound cost per experiment.
- [1] BindingDB Entry BDBM123323 (US8742106, Compound 1.2). Ki = 43 nM for human orexin-2 receptor, FLIPR assay. View Source
- [2] Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current Topics in Medicinal Chemistry, 8(11), 977-987. View Source
